molecular formula C14H11ClN4O2 B3237218 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine CAS No. 1383624-01-8

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine

Cat. No.: B3237218
CAS No.: 1383624-01-8
M. Wt: 302.71 g/mol
InChI Key: XDDKCUNEMDDJMN-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chloro group, an ethyl group, and a nitro group on the phenyl ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Nitration of the phenyl ring: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 6-Chloro-2-(4-ethyl-3-aminophenyl)imidazo[1,2-b]pyridazine.

    Substitution: 6-Amino-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine (if amine is used).

    Oxidation: 6-Chloro-2-(4-carboxy-3-nitrophenyl)imidazo[1,2-b]pyridazine.

Scientific Research Applications

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.

    Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-2-(4-ethyl-3-aminophenyl)imidazo[1,2-b]pyridazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl) groups on the phenyl ring can lead to unique interactions with biological targets and other molecules.

Properties

IUPAC Name

6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-9-3-4-10(7-12(9)19(20)21)11-8-18-14(16-11)6-5-13(15)17-18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDKCUNEMDDJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-chloropyridazin-3-amine (4.76 g, 0.037 mol) and 2-bromo-1-(4-ethyl-3-nitrophenyl)ethanone (10.0 g, 0.037 mol) in acetonitrile (100 mL) is heated at reflux for 18 hr. The reaction mixture is diluted with water (500 mL), stirred at room temperature for 1 hour and solids are collected by filtration to give the title compound (6.9 g, 62% yield). LCMS m/z=303.3, 305.4 [M+H]+, tR=2.90 min.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 6
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine

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